Introduction: The Significance of the Substituted Piperidinone Scaffold
Introduction: The Significance of the Substituted Piperidinone Scaffold
An In-Depth Technical Guide to 5-Hydroxy-3,3-dimethylpiperidin-2-one
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives are integral to more than twenty classes of therapeutic agents, a testament to the favorable pharmacokinetic and pharmacodynamic properties this saturated heterocycle can impart.[1] Within this broad class, functionalized piperidin-2-ones (lactams) represent a particularly versatile subclass. They serve as key synthetic intermediates and core structural motifs for developing novel bioactive molecules.[1][4]
This guide provides a comprehensive technical overview of 5-Hydroxy-3,3-dimethylpiperidin-2-one , a specific derivative that combines several chemically significant features: a lactam for structural rigidity and hydrogen bonding, a hydroxyl group for polar interactions and further functionalization, and a gem-dimethyl group which can enhance metabolic stability and provide conformational constraint.[5] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's properties, a framework for its synthesis and analysis, and its potential as a valuable building block in modern medicinal chemistry.
PART 1: Molecular Identity and Physicochemical Properties
A molecule's identity and its physical characteristics are foundational to its application in any chemical or biological system. These properties dictate its solubility, reactivity, and potential for interaction with biological targets.
Caption: 2D Structure of 5-Hydroxy-3,3-dimethylpiperidin-2-one.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-hydroxy-3,3-dimethylpiperidin-2-one | [6] |
| CAS Number | 1785044-63-4 | [6] |
| Molecular Formula | C₇H₁₃NO₂ | [7] |
| Molecular Weight | 143.18 g/mol | [4] |
| Monoisotopic Mass | 143.09464 Da |[7] |
Table 2: Predicted Physicochemical Properties Experimental data for this specific compound is not widely available; therefore, the following properties are based on computational predictions.
| Property | Predicted Value | Source |
| XlogP | -0.1 | [7] |
| Polar Surface Area | 49.56 Ų | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 | - |
PART 2: Spectroscopic and Structural Elucidation
Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. While specific experimental spectra for 5-Hydroxy-3,3-dimethylpiperidin-2-one are not published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups at the C3 position would likely appear as a singlet, integrating to 6 protons. The protons on the piperidine ring (at C4, C5, and C6) would appear as multiplets, with their coupling patterns revealing their connectivity. The proton attached to the hydroxyl group and the proton on the lactam nitrogen would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. A key signal would be the carbonyl carbon of the lactam, appearing downfield (typically >170 ppm). The quaternary carbon at C3 bearing the dimethyl groups and the hydroxyl-bearing carbon at C5 would also be characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the presence of specific functional groups.[4]
-
Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.[4]
-
Lactam Carbonyl (C=O): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹, characteristic of a six-membered cyclic amide.
-
N-H Stretch: A moderate absorption band around 3200 cm⁻¹ corresponding to the N-H stretch of the lactam is also expected.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing structural clues.
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (approx. 143.1 g/mol ).[4]
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of a water molecule (H₂O) from the hydroxyl group, resulting in a significant [M-18]⁺ peak.[4] Alpha-cleavage adjacent to the nitrogen and carbonyl groups is another typical fragmentation route for amides.[4]
PART 3: Synthesis and Chemical Reactivity
The development of efficient and reliable synthetic routes is paramount for accessing sufficient quantities of a compound for further study. The reactivity of its functional groups dictates its utility as a scaffold for creating analogues.
Retrosynthetic Analysis
A logical approach to planning the synthesis of a lactam is to work backward from the target molecule. The most common retrosynthetic disconnection for a lactam is across the amide (C-N) bond. This reveals a linear δ-amino acid as the key precursor.
Caption: Retrosynthetic analysis of the target lactam.
This analysis identifies 5-amino-4-hydroxy-3,3-dimethylpentanoic acid as a logical synthetic precursor. The subsequent forward synthesis would then focus on forming this amino acid and inducing its intramolecular cyclization.
Proposed Synthetic Protocol (Hypothetical)
Objective: To synthesize 5-Hydroxy-3,3-dimethylpiperidin-2-one via cyclization of a δ-amino acid precursor.
Step 1: Synthesis of the Precursor (e.g., via Aldol Condensation and Amination)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyraldehyde and a suitable protected glycinate ester in an appropriate solvent like THF.
-
Base-Mediated Aldol Addition: Cool the solution to -78°C and add a strong base such as lithium diisopropylamide (LDA) dropwise to facilitate an aldol-type reaction. This step forms the carbon skeleton.
-
Reductive Amination: Following workup and deprotection, the resulting aldehyde can be converted to the primary amine via reductive amination using ammonia and a reducing agent like sodium cyanoborohydride.
-
Ester Hydrolysis: Hydrolyze the ester group under basic conditions (e.g., with NaOH) followed by careful acidification to yield the free δ-amino acid.
-
Purification: Purify the amino acid precursor using column chromatography or recrystallization.
Step 2: Lactam Formation (Intramolecular Cyclization)
-
Activation: The carboxylic acid of the purified precursor must be activated to facilitate amide bond formation. This can be achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane (DCM).
-
Cyclization: The cyclization is often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Heating the reaction mixture may be required to drive the cyclization to completion.
-
Workup and Purification: After the reaction is complete, filter to remove any byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Final Purification: Purify the final product, 5-Hydroxy-3,3-dimethylpiperidin-2-one, via flash column chromatography to obtain the pure compound.
Chemical Reactivity
The molecule possesses two primary reactive sites, making it a versatile intermediate.[4]
-
Hydroxyl Group: The secondary alcohol at C5 can undergo standard alcohol reactions.
-
Esterification: Reaction with acyl chlorides or anhydrides will form esters.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) will yield ethers.[4]
-
Oxidation: Treatment with a suitable oxidizing agent (e.g., PCC or a Swern oxidation) would convert the hydroxyl group to a ketone, yielding 3,3-dimethylpiperidine-2,5-dione.
-
-
Lactam Functionality:
-
N-Alkylation/Acylation: The nitrogen atom can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents.
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and regenerate the corresponding δ-amino acid.[4]
-
Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding substituted piperidine.
-
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug design, and introducing specific substitutions like those in 5-Hydroxy-3,3-dimethylpiperidin-2-one can fine-tune its properties for therapeutic applications.[1][3]
A Scaffold for Chemical Libraries
The dual functionality of the molecule makes it an excellent starting point for creating libraries of related compounds for high-throughput screening. The hydroxyl and lactam nitrogen positions offer two distinct vectors for diversification.
Caption: Role as a scaffold for library generation.
Fragment-Based Drug Discovery (FBDD)
With a low molecular weight (143.18 g/mol ) and a simple yet functionalized structure, 5-Hydroxy-3,3-dimethylpiperidin-2-one is an attractive candidate for fragment-based drug discovery.[4]
-
3D Shape and Rigidity: The cyclic nature of the lactam provides a defined three-dimensional shape, which is advantageous for fitting into protein binding pockets.
-
Metabolic Stability: The gem-dimethyl group at C3 can sterically hinder metabolism at adjacent positions, potentially increasing the compound's metabolic stability—a desirable trait in drug candidates.[5]
-
Vector for Growth: The hydroxyl group serves as an ideal handle or "vector" for growing the fragment into a more potent lead compound by forming new interactions with a target protein.
While specific biological activities for this compound are not yet documented, derivatives of substituted piperidones have shown promise in various therapeutic areas, including as anti-infective and anti-proliferative agents.[9][10] The structural motifs present in this molecule suggest it is a promising platform for exploring new chemical space in the search for novel therapeutics.
Conclusion
5-Hydroxy-3,3-dimethylpiperidin-2-one is a heterocyclic compound with significant untapped potential. Its well-defined structure, characterized by a lactam, a hydroxyl group, and a gem-dimethyl moiety, provides a unique combination of rigidity, polarity, and metabolic stability. While experimental data remains sparse, a clear understanding of its chemical properties can be inferred from established chemical principles. Its value lies not as an end-product, but as a sophisticated and versatile building block—a starting point for the synthesis of compound libraries and a promising fragment for the development of next-generation therapeutics. The methodologies and insights presented in this guide offer a foundational framework for researchers to synthesize, characterize, and ultimately leverage this scaffold in their drug discovery and development programs.
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